3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride

Catalog No.
S838095
CAS No.
1219976-40-5
M.F
C16H26ClNO
M. Wt
283.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine ...

CAS Number

1219976-40-5

Product Name

3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride

IUPAC Name

3-[(3-methyl-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride

Molecular Formula

C16H26ClNO

Molecular Weight

283.83 g/mol

InChI

InChI=1S/C16H25NO.ClH/c1-12(2)16-7-6-15(9-13(16)3)18-11-14-5-4-8-17-10-14;/h6-7,9,12,14,17H,4-5,8,10-11H2,1-3H3;1H

InChI Key

BBESXQVGGISAQN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC2CCCNC2)C(C)C.Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCNC2)C(C)C.Cl

3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride is a chemical compound characterized by its unique structure, incorporating a piperidine ring and a phenoxy group. Its molecular formula is C16H26ClNOC_{16}H_{26}ClNO, and it has been assigned the CAS number 1219976-40-5. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and organic synthesis.

The chemical behavior of 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride involves several reactions typical of compounds containing piperidine and phenoxy functionalities. Key reactions include:

  • Nucleophilic Substitution: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with various electrophiles.
  • Oxidation: The compound may undergo oxidation to yield ketones or aldehydes, depending on the reaction conditions.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, affecting its solubility and reactivity in different environments.

Research into the biological activity of 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride suggests it may interact with specific biological targets, potentially influencing cellular processes. While detailed studies are still required, preliminary investigations indicate that the compound could exhibit:

  • Antimicrobial Properties: Potential effects against various bacterial strains.
  • Neuroactive Effects: Possible interactions with neurotransmitter systems, given the piperidine structure's prevalence in psychoactive compounds.

The synthesis of 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride typically involves:

  • Starting Materials: The synthesis begins with 4-isopropyl-3-methylphenol and piperidine.
  • Reaction Conditions: The reaction is generally conducted under controlled temperature and pressure conditions, often in the presence of a suitable base to facilitate nucleophilic attack.
  • Formation of Hydrochloride Salt: The resulting free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility for further applications.

Industrial production may utilize automated systems to ensure consistency and purity through techniques such as crystallization or chromatography.

3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride has diverse applications:

  • Chemical Research: It serves as an intermediate in synthesizing complex organic molecules.
  • Pharmaceutical Development: Ongoing studies explore its potential as a precursor for developing new therapeutic agents.
  • Material Science: Utilized in producing specialty chemicals that contribute to advancements in various industrial processes.

Studies on the interactions of 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride with biological macromolecules are crucial for understanding its mechanism of action. Potential areas of investigation include:

  • Receptor Binding Studies: Evaluating how the compound interacts with specific receptors involved in neurotransmission.
  • Enzyme Inhibition Studies: Assessing its effects on enzymes that play roles in metabolic pathways.

These studies will help elucidate the compound's pharmacological profile and therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride. A comparison highlights their unique features:

Compound NameMolecular FormulaUnique Features
4-(Isopropyl)-3-methylphenolC12H16OC_{12}H_{16}OLacks piperidine structure; used as an antiseptic.
PiperidineC5H11NC_{5}H_{11}NA simple cyclic amine; foundational structure for many pharmaceuticals.
Phenoxyacetic AcidC8H8O3C_{8}H_{8}O_3Contains a phenoxy group; used in herbicides.

The uniqueness of 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride lies in its specific combination of functional groups that may confer distinct biological activities and applications not found in these similar compounds.

Dates

Modify: 2023-08-16

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